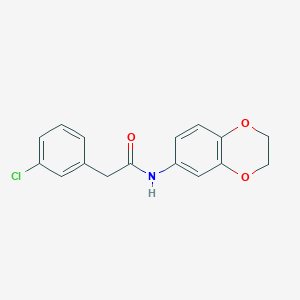![molecular formula C18H24ClNO3 B5408013 2-[(2-ethoxy-3-methoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5408013.png)
2-[(2-ethoxy-3-methoxybenzyl)amino]-1-phenylethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-ethoxy-3-methoxybenzyl)amino]-1-phenylethanol hydrochloride, also known as EMD-386088, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor agonists and has been found to have a wide range of biochemical and physiological effects.
科学的研究の応用
2-[(2-ethoxy-3-methoxybenzyl)amino]-1-phenylethanol hydrochloride has been found to have a wide range of scientific research applications. One of its primary applications is in the field of cardiovascular research, where it has been shown to have a positive inotropic effect on cardiac muscle cells. Additionally, this compound has been found to have potential therapeutic applications in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders. Moreover, this compound has been found to have potential applications in the treatment of obesity and metabolic disorders.
作用機序
2-[(2-ethoxy-3-methoxybenzyl)amino]-1-phenylethanol hydrochloride acts as a selective beta-3 adrenergic receptor agonist, which leads to the activation of adenylate cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP levels leads to the activation of protein kinase A (PKA) and the subsequent phosphorylation of various proteins, which leads to the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have a positive inotropic effect on cardiac muscle cells, which leads to an increase in cardiac output. Additionally, this compound has been found to have bronchodilatory effects, which makes it a potential therapeutic agent for the treatment of asthma and COPD. Moreover, this compound has been found to have lipolytic effects, which makes it a potential therapeutic agent for the treatment of obesity and metabolic disorders.
実験室実験の利点と制限
One of the primary advantages of using 2-[(2-ethoxy-3-methoxybenzyl)amino]-1-phenylethanol hydrochloride in lab experiments is its high selectivity for the beta-3 adrenergic receptor, which allows for the specific activation of this receptor without affecting other adrenergic receptors. Additionally, this compound has been found to have a long half-life, which allows for sustained activation of the beta-3 adrenergic receptor. However, one of the limitations of using this compound in lab experiments is its hydrophilicity, which limits its ability to cross the blood-brain barrier.
将来の方向性
There are several future directions for research on 2-[(2-ethoxy-3-methoxybenzyl)amino]-1-phenylethanol hydrochloride. One potential direction is to investigate its potential therapeutic applications in the treatment of obesity and metabolic disorders. Another potential direction is to investigate its potential use as a bronchodilator in the treatment of asthma and COPD. Additionally, further research is needed to investigate the long-term effects of this compound on cardiac function and the potential for adverse effects.
合成法
The synthesis of 2-[(2-ethoxy-3-methoxybenzyl)amino]-1-phenylethanol hydrochloride involves a multi-step process that includes the reaction of 2-ethoxy-3-methoxybenzaldehyde with 2-aminophenylethanol, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of this compound. This synthesis method has been optimized to obtain high yields of pure this compound.
特性
IUPAC Name |
2-[(2-ethoxy-3-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-3-22-18-15(10-7-11-17(18)21-2)12-19-13-16(20)14-8-5-4-6-9-14;/h4-11,16,19-20H,3,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUALVQNSUGPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CNCC(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-nitrophenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5407936.png)
![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5407943.png)
![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5407954.png)
![N-phenyl-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B5407957.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4-methylpyrimidine-5-carboxamide](/img/structure/B5407959.png)
![N-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylsulfonyl)phenyl]acetamide](/img/structure/B5407964.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5407977.png)
![2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5407992.png)
![2-[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5408000.png)
![N-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B5408002.png)
![2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5408007.png)
![methyl 1-[2-(2-methoxyphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5408021.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5408027.png)
